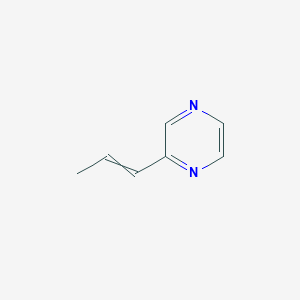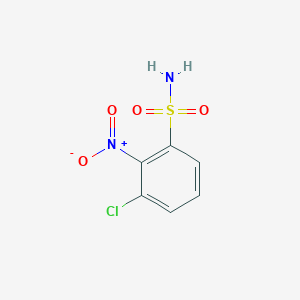
3-Chloro-2-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-nitrobenzenesulfonamide is an organic compound with the molecular formula C6H5ClN2O4S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a chlorine atom at the third position and a nitro group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-nitrobenzenesulfonamide typically involves the nitration of 3-chlorobenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable reagents and conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 3-Chloro-2-aminobenzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition, particularly in the inhibition of carbonic anhydrase enzymes.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase enzymes by binding to the active site and preventing the enzyme from catalyzing its reaction. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-3-nitrobenzenesulfonamide
- 2-Chloro-4-nitrobenzenesulfonamide
- 3-Bromo-2-nitrobenzenesulfonamide
Comparison
3-Chloro-2-nitrobenzenesulfonamide is unique due to the specific positions of the chlorine and nitro groups on the benzene ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different levels of enzyme inhibition and other biological effects, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
89581-72-6 |
|---|---|
Molekularformel |
C6H5ClN2O4S |
Molekulargewicht |
236.63 g/mol |
IUPAC-Name |
3-chloro-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C6H5ClN2O4S/c7-4-2-1-3-5(14(8,12)13)6(4)9(10)11/h1-3H,(H2,8,12,13) |
InChI-Schlüssel |
ZZKFSDGPVASGJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}methanamine trihydrochloride](/img/structure/B13462552.png)
![1-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid hydrochloride](/img/structure/B13462555.png)
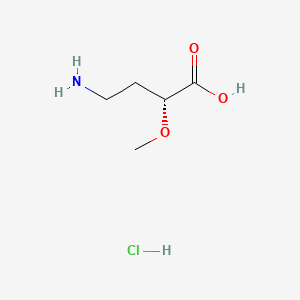
![1-Oxaspiro[3.3]heptan-6-amine](/img/structure/B13462577.png)
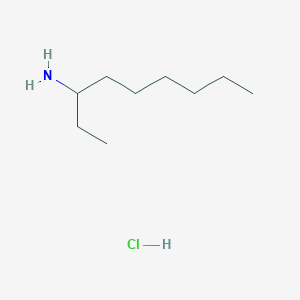
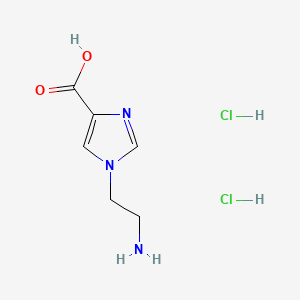
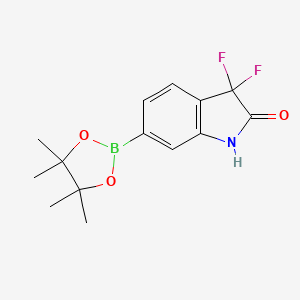
![4-(2,2-Difluoropropoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13462600.png)
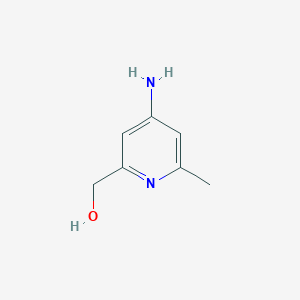
![Tert-butyl (S)-6-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13462620.png)
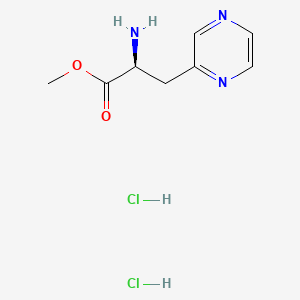
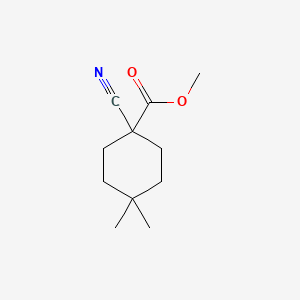
![2-[2-[(2-Chlorophenyl)methoxy]-5-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13462631.png)
